molecular formula C21H24O14 B12050806 Myricitrin dihydrate, AldrichCPR

Myricitrin dihydrate, AldrichCPR

カタログ番号: B12050806
分子量: 500.4 g/mol
InChIキー: PBZXYSXSVUPBFR-FWTKHYHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myricitrin dihydrate, AldrichCPR, is a flavonoid glycoside derived from myricetin. It is commonly found in various plants, including the Myricaceae family. This compound is known for its potential health benefits and is widely used in scientific research due to its bioactive properties .

準備方法

Synthetic Routes and Reaction Conditions: Myricitrin can be synthesized through the glycosylation of myricetin. The reaction typically involves the use of a glycosyl donor, such as rhamnose, and a catalyst to facilitate the glycosylation process. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 60-80°C .

Industrial Production Methods: Industrial production of myricitrin involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate myricitrin in its pure form. The dihydrate form is obtained by crystallization from aqueous solutions .

化学反応の分析

Types of Reactions: Myricitrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Myricitrin dihydrate has a wide range of applications in scientific research:

作用機序

Myricitrin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Myricitrin scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.

    Cardioprotective Effect: Modulates signaling pathways involved in cardiovascular protection.

類似化合物との比較

Uniqueness: Myricitrin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, myricetin. This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

特性

分子式

C21H24O14

分子量

500.4 g/mol

IUPAC名

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one;dihydrate

InChI

InChI=1S/C21H20O12.2H2O/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7;;/h2-6,14,17-18,21-27,29-30H,1H3;2*1H2/t6-,14-,17+,18+,21-;;/m0../s1

InChIキー

PBZXYSXSVUPBFR-FWTKHYHTSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O

正規SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O.O.O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。